molecular formula C26H18O12 B1231039 gamma-Rubromycin CAS No. 27267-71-6

gamma-Rubromycin

Cat. No.: B1231039
CAS No.: 27267-71-6
M. Wt: 522.4 g/mol
InChI Key: CKLKRRFSZZUFKT-SANMLTNESA-N
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Description

Gamma-Rubromycin is a quinone antibiotic compound isolated from the actinomycete Streptomyces species. It is known for its complex interactions with DNA and RNA, making it a focus of biochemical research. This compound belongs to the rubromycin class of antibiotics, which are characterized by their unique tricyclic structure and a spiroketal ring system .

Mechanism of Action

Target of Action

Gamma-Rubromycin primarily targets HIV-1 reverse transcriptase and human telomerase . HIV-1 reverse transcriptase is an enzyme that plays a crucial role in the replication of the HIV-1 virus, while human telomerase is an enzyme that adds DNA sequence repeats to the ends of DNA strands in the telomere regions, which are involved in aging and cancer .

Mode of Action

This compound acts as a selective, reversible inhibitor of HIV-1 reverse transcriptase . It shows equipotent template:primer competitive, TTP non-competitive RT inhibition .

In addition, this compound also acts as a telomerase inhibitor . It exerts its action primarily through the intercalation into DNA , where it inserts itself between the base pairs of the DNA helix . This insertion disrupts the normal double helix structure, which can inhibit the transcriptional processes by preventing RNA polymerase from effectively copying the DNA into RNA .

Biochemical Pathways

This compound affects the HIV-1 replication pathway and the telomerase pathway . By inhibiting the HIV-1 reverse transcriptase, it prevents the replication of the HIV-1 virus. By inhibiting the human telomerase, it can potentially affect the length of telomeres, which has implications in aging and cancer .

Pharmacokinetics

It is known that the compound is derived from streptomyces sp, and it has a molecular weight of 5224 Da . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The inhibition of HIV-1 reverse transcriptase by this compound can potentially lead to a decrease in the replication of the HIV-1 virus . The inhibition of human telomerase can potentially lead to changes in the length of telomeres, which can have implications in aging and cancer .

Action Environment

The action of this compound can be influenced by environmental factors such as nutrient and precursor (i.e., acetyl-CoA) availability . For example, a lack of acetyl-CoA, indicative of a phase of starvation, may prompt a rapid halt of rubromycin biosynthesis and thereby prevent stagnation or even cell death from nutrient depletion . In contrast, during high-nutrient conditions, the biosynthesis of rubromycin may be upregulated .

Biochemical Analysis

Biochemical Properties

Gamma-Rubromycin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit potent activity against Staphylococcus aureus and Bacillus subtilis . The compound interacts with various biomolecules, including enzymes involved in DNA replication and repair, thereby inhibiting their function and leading to cell death. This compound’s quinone structure allows it to participate in redox reactions, further contributing to its antimicrobial activity.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, it can inhibit the growth of bacterial cells by interfering with their cell wall synthesis and protein production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair . This binding leads to the formation of DNA double-strand breaks, ultimately resulting in cell death. Furthermore, this compound can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to light and oxygen . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antimicrobial and anticancer activity, although the compound’s efficacy may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antimicrobial and anticancer activity without significant toxicity . At high doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum concentration of this compound is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active metabolites that contribute to this compound’s antimicrobial and anticancer properties. Additionally, this compound can affect metabolic flux and alter metabolite levels, further influencing cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . This compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets. Transporters, such as ATP-binding cassette (ABC) transporters, play a role in the efflux of this compound from cells, affecting its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific compartments or organelles within cells, such as the nucleus and mitochondria . Targeting signals and post-translational modifications direct this compound to these locations, where it can interact with its molecular targets. For example, this compound’s localization to the nucleus allows it to bind to DNA and inhibit topoisomerase II, while its presence in mitochondria can lead to the generation of reactive oxygen species and induction of apoptosis.

Preparation Methods

Gamma-Rubromycin is primarily produced by microbial fermentation using Streptomyces species. For instance, Streptomyces iakyrus TA 36 has been identified as a producer of this compound . The production process involves cultivating the Streptomyces strain in a suitable medium, followed by extraction and purification of the compound. Industrial production methods often involve optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as temperature, pH, and nutrient composition .

Chemical Reactions Analysis

Gamma-Rubromycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to intercalate into DNA, disrupting the normal double helix structure and inhibiting transcriptional processes . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include modified DNA and RNA molecules, as well as various derivatives of this compound .

Properties

IUPAC Name

methyl (2S)-4',9',10-trihydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O12/c1-34-13-7-12(27)16-17(19(13)29)21(31)23-11(18(16)28)8-26(38-23)4-3-9-5-10-6-14(24(32)35-2)36-25(33)15(10)20(30)22(9)37-26/h5-7,28,30-31H,3-4,8H2,1-2H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLKRRFSZZUFKT-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)CC4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)C[C@@]4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181716
Record name gamma-Rubromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27267-71-6
Record name Methyl (2S)-4,5′,8′,9-tetrahydro-4′,9′,10-trihydroxy-7′-methoxy-5′,8′,9-trioxospiro[benzo[1,2-b:5,4-c′]dipyran-2(3H),2′(3′H)-naphtho[2,3-b]furan]-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27267-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Rubromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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